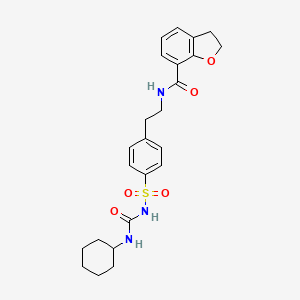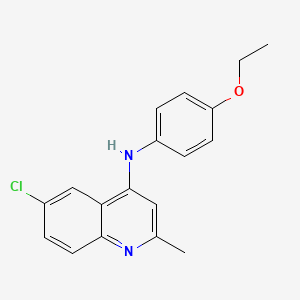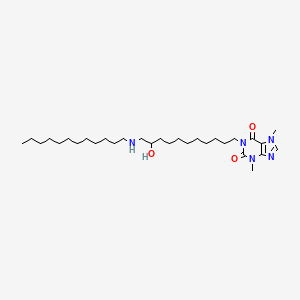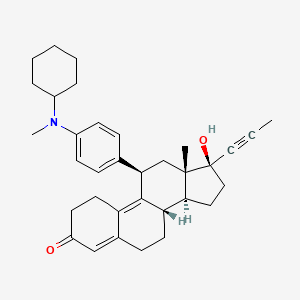
D-64131
概述
描述
D-64131 是一种合成的小分子,属于 2-芳酰吲哚类。它是一种有效的微管聚合抑制剂,这意味着它会干扰微管的形成,而微管是细胞骨架的重要组成部分。 这种化合物对各种肿瘤细胞表现出显著的抗增殖活性,使其成为一种很有前景的抗癌治疗药物 .
作用机制
D-64131 的主要作用机制涉及它与微管上的秋水仙碱结合位点的结合。这种结合会抑制微管的聚合,而微管是细胞分裂所必需的。 通过破坏微管的形成,this compound 会导致细胞周期在 G2-M 期停滞,从而导致癌细胞凋亡 .
This compound 的分子靶标包括 α- 和 β-微管蛋白异二聚体,它们是微管的构建块。 该化合物能够与这些靶标结合并抑制它们的聚合是其抗增殖作用的关键 .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
D-64131 的合成涉及吲哚核心结构的形成,然后引入芳酰基。合成路线通常从 5-甲氧基-1H-吲哚的制备开始,然后用苯甲酮衍生物进行傅克酰化反应。 反应条件通常涉及使用路易斯酸,如氯化铝 (AlCl3),以促进酰化过程 .
This compound 的工业生产方法可能涉及优化合成路线,以确保高收率和纯度。 这可能包括使用连续流动反应器和先进的纯化技术,如重结晶和色谱法 .
化学反应分析
D-64131 会经历几种类型的化学反应,主要涉及它与微管的相互作用。该化合物与微管上的秋水仙碱结合位点结合,抑制其聚合。 这种作用会破坏微管的形成,导致细胞周期在 G2-M 期停滞,随后癌细胞凋亡 .
这些反应中使用的常见试剂包括秋水仙碱用于竞争性结合研究,以及二甲基亚砜 (DMSO) 等各种溶剂用于溶解化合物。 这些反应形成的主要产物是解聚的微管和凋亡的癌细胞 .
科学研究应用
D-64131 由于其在癌症治疗中的潜在应用而被广泛研究。它抑制微管聚合的能力使其成为研究细胞分裂和有丝分裂机制的宝贵工具。 除了其抗增殖作用外,this compound 还显示出克服癌细胞多药耐药性的潜力,使其成为与其他抗癌剂联合治疗的潜在候选药物 .
在生物学领域,this compound 用于研究微管的动力学及其在细胞过程中的作用。 它能够选择性地靶向癌细胞而保留正常细胞,使其成为进一步研究和开发的有吸引力的化合物 .
相似化合物的比较
D-64131 是更广泛的微管抑制剂类别的一部分,其中包括紫杉醇、长春新碱和长春碱等化合物。 与这些基于天然产物的抑制剂相比,this compound 及其类似物具有几个优势,包括缺乏对多药耐药表型的交叉耐药性和在治疗剂量下没有全身毒性 .
与 this compound 类似的化合物包括 D-68144,另一种具有强抗增殖活性的 2-芳酰吲哚,以及吲哚苯并氮杂卓-7-酮,它们也是微管聚合抑制剂 . 这些化合物具有相似的作用机制,但它们的药代动力学性质和对不同类型癌细胞的疗效可能有所不同 .
属性
IUPAC Name |
(5-methoxy-1H-indol-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMIJSRDISNKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397970 | |
| Record name | D-64131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74588-78-6 | |
| Record name | D-64131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
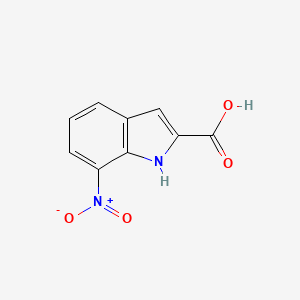
![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)
methanone](/img/structure/B1669636.png)
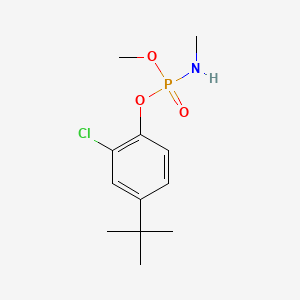
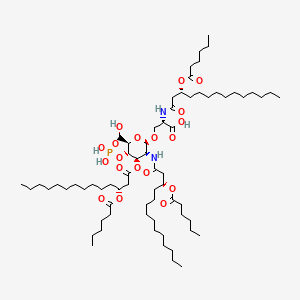
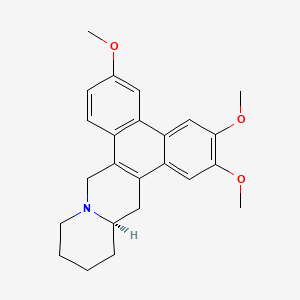
![(4aR,10bS)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,8-diol](/img/structure/B1669644.png)
